(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone
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Description
(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone is a useful research compound. Its molecular formula is C28H30N2O6 and its molecular weight is 490.556. The purity is usually 95%.
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Scientific Research Applications
Novel Benzylisoquinoline Alkaloids Discovery
Research on the leaves of Beilschmiedia brevipes led to the discovery of a new benzylisoquinoline alkaloid, highlighting the ongoing exploration of naturally occurring compounds for their unique structures and potential biological activities. This suggests a broader interest in isoquinoline derivatives for their chemical diversity and potential applications (Pudjiastuti et al., 2010).
Synthetic Strategies and Functionalization
The one-step synthesis of 3-(4-nitrobenzoyl)-2-phenylquinoline via double C2/C3 functionalization of the pyridine ring indicates the synthetic versatility of isoquinoline derivatives, which may be applicable to the synthesis of the compound , suggesting a research interest in developing novel synthetic routes for complex molecules (Belyaeva et al., 2018).
Catalytic Reduction Applications
The use of formic acid for the reduction of nitroarenes to aminoarenes in the presence of a ruthenium catalyst underscores the relevance of nitro compound transformations in chemical research, potentially relating to the study of nitrophenyl derivatives (Watanabe et al., 1984).
Properties
IUPAC Name |
[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O6/c1-18(2)19-9-11-21(12-10-19)36-17-25-23-16-27(35-4)26(34-3)15-20(23)13-14-29(25)28(31)22-7-5-6-8-24(22)30(32)33/h5-12,15-16,18,25H,13-14,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXLHMYYSCMOTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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